(2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid (2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid Potent GluN2C/GluN2D (formerly NR2C / NR2D)-preferring NMDA receptor antagonist. (Ki values for recombinant rat receptors are 0.096 (NR2C), 0.125 (NR2D), 0.55 (NR2A) and 0.31 μM (NR2B)).
PPDA is a subtype-selective NMDA receptor antagonist that preferentially binds to NR2C/NR2D-containing receptors.
Brand Name: Vulcanchem
CAS No.: 684283-16-7
VCID: VC0540053
InChI: InChI=1S/C21H18N2O5/c24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-7-8-16-13(11-14)6-5-12-3-1-2-4-15(12)16/h1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28)/t17-,18+/m1/s1
SMILES: C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3
Molecular Formula: C21H18N2O5
Molecular Weight: 378.4 g/mol

(2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid

CAS No.: 684283-16-7

Cat. No.: VC0540053

Molecular Formula: C21H18N2O5

Molecular Weight: 378.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid - 684283-16-7

Specification

CAS No. 684283-16-7
Molecular Formula C21H18N2O5
Molecular Weight 378.4 g/mol
IUPAC Name (2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid
Standard InChI InChI=1S/C21H18N2O5/c24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-7-8-16-13(11-14)6-5-12-3-1-2-4-15(12)16/h1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28)/t17-,18+/m1/s1
Standard InChI Key IWWXIZOMXGOTPP-MSOLQXFVSA-N
Isomeric SMILES C1CN([C@@H]([C@@H](N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3
SMILES C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3
Canonical SMILES C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3
Appearance Solid powder

Introduction

(2S,3R)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid is a complex organic compound featuring a piperazine core substituted with a phenanthren-2-ylcarbonyl group and two carboxylic acid functionalities at the 2 and 3 positions of the piperazine ring. This unique structure positions it as a potential candidate for various biological applications due to its ability to interact with biological targets.

Synthesis and Modifications

The synthesis of (2S,3R)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid can be approached through several methods, typically involving the condensation of phenanthrene-2-carboxylic acid with piperazine-2,3-dicarboxylic acid. Modifications to enhance its efficacy in biological systems are crucial and often involve altering the functional groups attached to the piperazine core.

Role as a NMDA Receptor Antagonist:

  • (2S,3R)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid acts as an antagonist to NMDA receptors, which are critical for synaptic plasticity and memory formation. Its enantiomer, (2R,3S)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid, also exhibits similar biological activity .

Interaction Studies:

  • Interaction studies are essential to understand how this compound interacts with biological targets. These studies typically involve assessing its binding affinity and specificity to various receptors.

Comparison with Related Compounds

Compound NameStructureUnique Features
PiperazineSimple piperazine ringBasic structure without additional functional groups
Phenanthrene DerivativesAromatic rings with various substituentsKnown for their antioxidant properties
Dicarboxylic AcidsTwo carboxylic acid groupsCommonly used in pharmaceuticals but lack piperazine structure
(2S,3R)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic AcidPiperazine core with phenanthrene and dual carboxylic acid functionalitiesPotential for enhanced biological activity due to its complex structure

Research Findings and Future Directions

While there is significant potential for (2S,3R)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid in biological applications, further research is needed to fully understand its mechanism of action and to explore its therapeutic potential. This includes detailed studies on its pharmacokinetics, toxicity, and efficacy in various disease models.

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